molecular formula C12H15ClN2O4 B3897336 N'-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide

N'-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide

Cat. No.: B3897336
M. Wt: 286.71 g/mol
InChI Key: DSCNBRKMPDSODO-UHFFFAOYSA-N
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Description

N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide is a synthetic organic compound It is characterized by the presence of a chloro and methoxy group on a phenyl ring, as well as an ethanediamide backbone

Properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)-N-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4/c1-18-6-5-14-11(16)12(17)15-8-3-4-10(19-2)9(13)7-8/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCNBRKMPDSODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide typically involves the reaction of 3-chloro-4-methoxyaniline with 2-methoxyethylamine in the presence of a suitable coupling agent. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide may involve large-scale batch reactors. The process would include steps such as raw material preparation, reaction monitoring, product isolation, and purification. Advanced techniques like crystallization or chromatography might be employed to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of amines or other reduced products.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.

Mechanism of Action

The mechanism by which N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide: shares similarities with other ethanediamide derivatives, such as N’-(3-Chloro-4-methoxyphenyl)-N-(2-ethoxyethyl)ethanediamide.

    N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide: can be compared to other chloro and methoxy-substituted phenyl compounds.

Uniqueness

The unique combination of chloro and methoxy groups on the phenyl ring, along with the ethanediamide backbone, gives N’-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide distinct chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide
Reactant of Route 2
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N'-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)ethanediamide

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